N2-Hydroxy (S)-Pramipexole
Description
Properties
Molecular Formula |
C₁₀H₁₅N₃OS |
|---|---|
Molecular Weight |
225.31 |
Synonyms |
6-(Hydroxy(propyl)amino)-4,5-dihydrobenzo[d]thiazol-2-amine; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N2 Hydroxy S Pramipexole
Methodologies for the Chemical Synthesis of N2-Hydroxy (S)-Pramipexole
The chemical synthesis of this compound involves a multi-step process that requires careful control of stereochemistry and regioselectivity. The following sections detail the key aspects of these synthetic strategies.
Stereoselective Synthetic Routes to (S)-Pramipexole Analogues
The synthesis of (S)-Pramipexole analogues with high optical purity is crucial, as the biological activity of these compounds is often enantiomer-specific. mdpi.comchemrxiv.org A key strategy involves the stereoselective synthesis of the chiral intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. acs.org One approach utilizes a Fukuyama alkylation protocol, which preserves the high optical purity throughout the synthetic stages. acs.org
Another significant method is the chemoenzymatic synthesis, which offers high stereoselectivity. mdpi.com For instance, the kinetic resolution of racemic alcohols using lipases, such as Candida antarctica lipase (B570770) A (CAL-A), can produce enantiomerically pure synthons. mdpi.comchemrxiv.org The enzymatic reduction of a ketone precursor using baker's yeast (Saccharomyces cerevisiae) also yields a key chiral alcohol intermediate with high enantiomeric excess. mdpi.com These enzymatic methods provide access to both (S) and (R) enantiomers, which are valuable for comparative studies. mdpi.com
Functionalization Reactions at the N2 Position of the Benzothiazole (B30560) Ring System
The benzothiazole ring system is a versatile scaffold in medicinal chemistry. nih.govwikipedia.org The N2-amino group of the benzothiazole core in pramipexole (B1678040) is a key site for functionalization. nih.gov This position can undergo various reactions, including acylation and the formation of Schiff bases. nih.gov The electronic properties of the benzothiazole ring, characterized by a relatively low energy Lowest Unoccupied Molecular Orbital (LUMO), favor nucleophilic substitution, with the 2-position being a primary target. semanticscholar.org The functionalization at this position can be used to introduce a variety of substituents, thereby modifying the properties of the parent molecule. nih.gov
Precursor Molecules and Intermediate Chemistry in N2-Hydroxylation
The synthesis of this compound necessitates the use of specific precursor molecules and the management of key intermediates. A common precursor for the synthesis of pramipexole itself is 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. acs.orggoogle.com The synthesis often involves the protection of one of the amino groups to allow for selective alkylation of the other. For instance, the (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole can be converted to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide. acs.org This intermediate is then monoalkylated, followed by deprotection to yield the pramipexole base. acs.org
For N2-hydroxylation specifically, while direct synthetic methods are not extensively detailed in the provided search results, the chemistry of the N2-amino group suggests that it could be a target for oxidation or reaction with hydroxylating agents. The synthesis of related hydroxylated derivatives, such as those at the 6-position, involves intermediates like (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide (B32628). mdpi.com
Optimization of Reaction Conditions for this compound Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. In the synthesis of pramipexole analogues, factors such as the choice of solvent, temperature, and catalyst play a significant role. mdpi.comchemrxiv.org For instance, in enzymatic resolutions, the solvent system can dramatically impact both the reaction rate and enantioselectivity. mdpi.com A study on the CAL-A-catalyzed resolution of a pramipexole precursor found that a mixture of acetone (B3395972) and n-hexane was optimal for achieving high enantiomeric excess. mdpi.com Similarly, in chemical synthesis steps like alkylation, the choice of base and solvent is crucial for achieving high conversion rates and minimizing side products. acs.orggoogle.com
| Parameter | Condition | Outcome | Reference |
| Enzyme | Candida antarctica Lipase A (CAL-A) | High enantiomeric excess (>98% ee) | mdpi.com |
| Solvent System | Acetone/n-hexane (4:1 v/v) | Optimized enantioselectivity and reaction rate | mdpi.com |
| Alkylation Base | Potassium Carbonate (K2CO3) | Effective in propylation step | google.com |
| Alkylation Solvent | Acetonitrile (B52724) | Used for propylation of sulfonamide intermediate | google.com |
Enzymatic Synthesis Approaches for Hydroxylated (S)-Pramipexole Derivatives
Enzymatic synthesis provides a powerful and environmentally friendly alternative to traditional chemical methods for producing hydroxylated derivatives of (S)-Pramipexole. mdpi.comchemrxiv.orgunimi.it These biocatalytic approaches are known for their high stereoselectivity and mild reaction conditions. mdpi.com
A key strategy is the use of hydrolases, such as lipases, for the kinetic resolution of racemic intermediates. mdpi.comchemrxiv.org For example, Candida antarctica lipase A (CAL-A) has been successfully used to resolve racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide through transesterification, yielding both (R)- and (S)-enantiomers with high enantiomeric excess. mdpi.com This process involves optimizing reaction conditions, including the choice of solvent, to achieve both high enantioselectivity and reaction rates. mdpi.com
Another enzymatic approach is the use of whole-cell biocatalysts. unimi.it For instance, baker's yeast (Saccharomyces cerevisiae) has been employed for the stereoselective reduction of a ketone precursor to the corresponding (R)-alcohol, a key synthon for (S)-Pramipexole. mdpi.comunimi.it Marine microorganisms, such as Meyerozyma guilliermondii and Rhodotorula mucilaginosa, have also been investigated for the stereoselective reduction of ketone intermediates of pramipexole. unimi.it
Furthermore, ketoreductases and ω-transaminases are being explored for the synthesis of chiral intermediates. unimi.it A recombinant ketoreductase from Pichia glucozyma has shown promise in the enantioselective reduction of the pramipexole ketone intermediate. unimi.it These enzymatic methods highlight the potential for sustainable and efficient synthesis of hydroxylated pramipexole derivatives.
| Enzyme | Reaction Type | Substrate | Product | Reference |
| Candida antarctica Lipase A (CAL-A) | Kinetic Resolution (Transesterification) | rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide | (R)- and (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide | mdpi.com |
| Saccharomyces cerevisiae (Baker's Yeast) | Bioreduction | 2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-one | (R)-2-Amino-6-hydroxy-4,5,6,7-tetrahydrobenzothiazole | mdpi.comunimi.it |
| Meyerozyma guilliermondii | Stereoselective Reduction | Ketone intermediates of pramipexole | Chiral alcohols | unimi.it |
| Rhodotorula mucilaginosa | Stereoselective Reduction | Ketone intermediates of pramipexole | Chiral alcohols | unimi.it |
| Ketoreductase from Pichia glucozyma | Enantioselective Reduction | Pramipexole ketone intermediate | Chiral alcohol | unimi.it |
Synthesis of this compound: Information Not Available in Current Scientific Literature
Following a comprehensive search of scientific and biomedical literature, there is currently no available information on the chemical synthesis, derivatization, or specific biocatalytic transformation leading to the compound This compound .
Pharmacokinetic studies on the parent compound, (S)-Pramipexole, consistently demonstrate that it undergoes minimal metabolism in humans. Research and clinical data indicate that approximately 90% of a pramipexole dose is eliminated from the body unchanged, primarily through renal excretion. ebmconsult.comfda.govdrugbank.com This indicates that only a very small portion of the drug, generally less than 10%, is converted into metabolites. ebmconsult.com
Furthermore, investigations into the metabolic pathways of pramipexole have shown that it is not significantly metabolized by the primary enzyme system responsible for drug oxidation, the cytochrome P450 (CYP) isoenzymes. ebmconsult.commedcentral.com In vitro screening studies have confirmed that pramipexole does not have a potent interaction with major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. nih.gov While a minor degree of metabolism does occur, the resulting metabolites have not been specifically identified in human plasma or urine. fda.gov
The user's request specifically outlines a focus on the biocatalytic and enzymatic synthesis of this compound, including details on enzymes, cofactors, and reaction kinetics. As there is no published data confirming the existence or synthesis of this specific N-hydroxylated derivative, it is not possible to provide an article that adheres to the requested scientific and structural requirements. The foundational information necessary to detail its synthesis and enzymatic handling does not appear to exist in the public domain.
While biocatalytic methods have been successfully employed in the synthesis of chiral intermediates for (S)-Pramipexole itself, this does not extend to the specific N2-hydroxy derivative requested. mdpi.com
Therefore, the sections on Biocatalytic Transformations and Stereospecific Hydroxylation, Identification of Potential Enzymes and Cofactors, and Reaction Kinetics and Substrate Specificity for this compound cannot be completed.
Studies on Formation Pathways of N2 Hydroxy S Pramipexole
Oxidative Degradation Mechanisms Leading to N2-Hydroxylation
Oxidative stress is a significant factor in the degradation of pramipexole (B1678040), leading to the formation of various impurities, including N-oxidized products. The nitrogen atoms within the pramipexole molecule, particularly the secondary amine in the propylamino side chain (N2), are susceptible to oxidation.
Forced degradation studies are instrumental in elucidating the oxidative pathways of pramipexole. Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these studies to simulate oxidative stress conditions. Research has shown that pramipexole is unstable in the presence of hydrogen peroxide, leading to the formation of N-oxide derivatives.
In one such study, exposure of pramipexole to 6% hydrogen peroxide at room temperature for eight days resulted in significant degradation of the drug. nih.gov Analysis of the degradation products by liquid chromatography-mass spectrometry (LC-MS) revealed a product with a mass-to-charge ratio (m/z) of 228.1. nih.gov This corresponds to the addition of a single oxygen atom to the pramipexole molecule (molecular weight 211.3 g/mol ). The researchers proposed three possible structures for this N-oxide, one of which is the N-oxide on the aminopropyl chain, consistent with N2-Hydroxy-(S)-pramipexole. nih.gov
Another study also identified N-oxide pramipexole as an oxidative impurity with an m/z of 228.20 when pramipexole was subjected to oxidative stress. asianpubs.org Furthermore, a Chinese patent details the synthesis of a compound with the chemical name (S)-6-(hydroxyl(propyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine, which is structurally identical to N2-Hydroxy-(S)-pramipexole. The patent confirms the molecular weight of 227 g/mol with a mass spectrum showing an [M+H]⁺ peak at 228, corroborating the findings from the degradation studies. google.com
The following table summarizes the findings from a forced degradation study using hydrogen peroxide:
| Stress Condition | Duration | Degradation Product | m/z Value | Proposed Structure |
| 6% H₂O₂ at room temperature | 8 days | Oxidative Degradation Product | 228.1 | N-oxide of Pramipexole |
Data sourced from a stability-indicating LC-MS study. nih.gov
The oxidative stability of pramipexole, and thus the formation of N2-Hydroxy-(S)-pramipexole, can be influenced by various environmental factors. These include temperature, pH, and the presence of trace metals. While specific kinetic data on the influence of these factors on N2-hydroxylation is limited, general stability studies on pramipexole provide some insights.
For instance, oxidative degradation is often accelerated at higher temperatures. The presence of trace metal ions, which can act as catalysts for oxidation reactions, can also increase the rate of degradation. nih.gov The pH of the environment can also play a role, as the protonation state of the amine groups in pramipexole can affect their susceptibility to oxidation. However, detailed studies quantifying the impact of these specific environmental factors on the rate and extent of N2-Hydroxy-(S)-pramipexole formation are not extensively available in the public domain.
Photo-degradation Pathways Resulting in N2-Hydroxylated Products
Exposure to light is another environmental factor that can lead to the degradation of pramipexole. Photolytic degradation involves the absorption of light energy by the molecule, which can lead to chemical reactions and the formation of degradation products.
Pramipexole has been found to be unstable under photolytic conditions, such as exposure to direct sunlight. nih.gov The benzothiazole (B30560) ring system in pramipexole acts as a chromophore, absorbing ultraviolet radiation. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation.
However, studies on the photo-degradation of pramipexole have not consistently identified N2-Hydroxy-(S)-pramipexole as a major degradation product. One study that exposed a pramipexole solution to direct sunlight for eight days identified the major photodegradation product as (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid, which has an m/z of 256.8. nih.gov Another study on the photo-degradation of pramipexole tablets isolated two different pyrrolidine (B122466) compounds. nih.gov These findings suggest that the photolytic degradation of pramipexole may proceed through different mechanisms than oxidative degradation, leading to a different profile of degradation products.
Kinetic studies on the light-induced formation of N2-Hydroxy-(S)-pramipexole are scarce. While general studies have confirmed the photo-instability of pramipexole, they have not focused on the kinetics of the formation of this specific N-hydroxylated product. The rate of photodegradation is generally dependent on the intensity and wavelength of the light source, as well as the concentration of the drug. Pseudo-first-order kinetics are often observed in the photocatalytic degradation of pharmaceuticals. mdpi.com However, without specific studies on N2-Hydroxy-(S)-pramipexole, it is difficult to provide a detailed kinetic profile for its formation via photolytic pathways.
Interaction-Induced Formation of N2-Hydroxy-(S)-Pramipexole
The formation of degradation products of pramipexole can also be induced by its interaction with other molecules, such as pharmaceutical excipients or trace metal ions. These interactions can catalyze degradation reactions, including oxidation.
Research has shown that interactions between drugs and excipients can affect the chemical stability of the drug. nih.gov In the case of pramipexole, one study identified a degradation impurity that was formed through an interaction with the excipient mannitol, leading to a Maillard reaction. nih.gov While this specific reaction does not produce N2-Hydroxy-(S)-pramipexole, it highlights the potential for excipients to induce degradation. Another study found that the stability of pramipexole tablets was influenced by the type of excipient used, with pre-gelatinized starch providing the most stable formulation. researchgate.net
Furthermore, the presence of transition metal ions, such as copper (Cu(II)) and iron (Fe(III)), can induce the degradation of pharmaceutical compounds. nih.gov These metal ions can act as catalysts in oxidation-reduction reactions, potentially leading to the formation of N-oxidized products like N2-Hydroxy-(S)-pramipexole. The mechanism often involves a single electron transfer oxidation initiated by the metal ion. nih.gov This suggests that the presence of trace metals in a formulation or during processing could be a pathway for the formation of N2-Hydroxy-(S)-pramipexole. However, direct evidence and detailed studies specifically linking excipient or metal ion interactions to the formation of N2-Hydroxy-(S)-pramipexole are not yet widely published.
Examination of Drug-Excipient Interactions in Formulation Research
Drug-excipient interactions are a significant factor in the stability of pharmaceutical products. Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species that can interact with the active pharmaceutical ingredient (API). nih.gov Oxidation is a common degradation pathway for many drugs, and excipients can play a crucial role in promoting these reactions. nih.govpharmaexcipients.com
In the case of Pramipexole, forced degradation studies have shown its susceptibility to oxidative conditions. asianpubs.orgscielo.br While specific studies detailing the formation of N2-Hydroxy (S)-Pramipexole through excipient interactions are not prevalent, the general understanding of oxidative degradation mechanisms in drug formulations provides a framework for its potential formation. Impurities such as peroxides are commonly found in various excipients and can initiate oxidative degradation of the drug molecule. nih.goviipseries.org
Research on Pramipexole has identified other degradation products arising from interactions with excipients. For instance, the formation of (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has been reported as a drug-excipient interaction impurity in Pramipexole extended-release tablets. mdpi.comscispace.comresearchgate.net This highlights the potential for the primary amine group (N2) of Pramipexole to react with formulation components or their degradation products.
The following table summarizes findings from a forced degradation study on Pramipexole, which identified oxidative impurities, providing insight into the molecule's reactivity.
| Stress Condition | Observed Degradants | Mass-to-Charge Ratio (m/z) | Relative Retention Time (RRT) |
|---|---|---|---|
| Oxidative (3% H2O2) | N-oxide Pramipexole | 228.20 | 0.88 |
| Oxidative (3% H2O2) | S-oxide Pramipexole | 228.40 | 0.90 |
Data sourced from a stability-indicating ion-pair HPLC method development study for Pramipexole. asianpubs.org
This data indicates that the nitrogen atom in the benzothiazole ring system is susceptible to oxidation, leading to the formation of an N-oxide. While this study does not explicitly confirm the formation of this compound, an N-oxide is a closely related structure, suggesting that N-hydroxylation at the N2 position is a plausible degradation pathway under oxidative stress, potentially facilitated by reactive impurities in excipients.
Mechanistic Proposals for N2-Hydroxylation in Complex Mixtures
The N-hydroxylation of primary aromatic amines is a known metabolic and chemical transformation. nih.govuomustansiriyah.edu.iq In the absence of direct mechanistic studies for the formation of this compound, a plausible mechanism can be proposed based on the general principles of amine oxidation.
The primary amino group at the C2 position of the benzothiazole ring in Pramipexole is a potential site for oxidative attack. The formation of this compound would involve the introduction of a hydroxyl group to this nitrogen atom. This transformation can be initiated by reactive oxygen species (ROS) that may be present in a pharmaceutical formulation.
Proposed Mechanism:
A potential pathway for the N2-hydroxylation of (S)-Pramipexole in a complex mixture, such as a pharmaceutical formulation, could involve the following steps:
Generation of Oxidizing Agents: Reactive impurities, such as hydroperoxides, present in excipients can decompose, particularly in the presence of trace metal ions, to generate highly reactive hydroxyl radicals (•OH) or other oxidizing species. nih.goviipseries.org
Nucleophilic Attack: The nitrogen atom of the primary amine group (N2) in (S)-Pramipexole, being nucleophilic, can attack the electrophilic oxygen of an oxidizing agent (e.g., a peroxide or a hydroxyl radical).
Formation of an Intermediate: This attack could lead to the formation of an unstable intermediate.
Proton Transfer/Rearrangement: Subsequent proton transfer or rearrangement would then yield the N-hydroxylated product, this compound.
This proposed mechanism is consistent with the known chemistry of amine oxidation and the observed formation of N-oxide impurities in forced degradation studies of Pramipexole. asianpubs.org The study that identified N-oxide pramipexole provides strong evidence that the nitrogen atoms in the pramipexole molecule are susceptible to oxidation. asianpubs.org
Despite a comprehensive search for the advanced analytical characterization of this compound, detailed spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, IR, and UV-Vis) for this specific compound is not publicly available in the surveyed scientific literature and databases.
The compound is identified in chemical supplier catalogs as (S)-2-(Hydroxyamino)-N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, confirming its existence as a known, albeit not extensively characterized, impurity of Pramipexole. researchgate.net However, publications detailing its synthesis and complete spectroscopic elucidation could not be retrieved.
The available scientific literature primarily focuses on the parent compound, Pramipexole, and other related impurities. For instance, detailed analytical data is available for impurities such as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine and various process-related impurities, but not for the N2-Hydroxy derivative. mdpi.comtsijournals.com
Similarly, while information on the metabolism of Pramipexole exists, it mainly describes hydroxylation occurring on the aromatic ring or dealkylation, rather than on the N2-amino group. europa.eunih.gov
Without access to the specific ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, IR, and UV-Vis data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the outline. The creation of data tables and in-depth analysis for each spectroscopic technique is contingent on the availability of this primary research data.
Therefore, the requested article on the "Advanced Analytical Characterization of this compound" cannot be generated at this time due to the lack of sufficient detailed and specific scientific data in the public domain.
Advanced Analytical Characterization of N2 Hydroxy S Pramipexole
Spectroscopic Elucidation of N2-Hydroxy (S)-Pramipexole Structure
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a chiral molecule. uni-goettingen.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed 3D model of the electron density. From this model, the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined, unambiguously establishing the (S) or (R) configuration at the chiral center. uni-goettingen.degoogle.com
While X-ray crystallography has been successfully used to define the stereochemistry of key chiral intermediates in the synthesis of (S)-Pramipexole mdpi.com, specific crystallographic data for this compound is not prominently available in published literature. The generation of such data would be contingent upon the successful synthesis and crystallization of this compound into a single crystal of suitable quality for diffraction analysis. If crystalline material were obtained, the analysis would provide conclusive proof of the (S)-configuration at the C6 stereocenter and reveal the preferred conformation of the tetrahydrobenzothiazole ring system and the orientation of the N-hydroxy and propylamino substituents.
Chromatographic Separation and Purity Profiling of this compound
Chromatographic techniques are fundamental for separating this compound from its parent compound, Pramipexole (B1678040), other related substances, and potential impurities. These methods are crucial for assessing the purity of the compound.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of Pramipexole and its related compounds, including hydroxylated derivatives. scielo.brijrpc.com The development of a robust, stability-indicating HPLC method is critical for quantifying this compound and ensuring its purity.
The goal of method development is to achieve optimal separation between the main compound and any impurities. scielo.br The selection of the stationary and mobile phases is paramount to achieving this resolution.
Stationary Phase: Octadecyl silane (B1218182) (C18) columns are the most frequently used stationary phases for the analysis of Pramipexole and its derivatives due to their versatility and effectiveness in separating compounds of moderate polarity. scielo.brijrpc.com Various C18 columns from different manufacturers can be employed. ijrpc.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. impactfactor.org The buffer controls the pH and influences the retention and peak shape of ionizable compounds like aminobenzothiazoles. Common choices include ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers. scielo.brimpactfactor.org The ratio of the organic solvent to the aqueous buffer is adjusted to control the retention time of the analytes. Gradient elution, where the mobile phase composition is changed during the run, can be used to effectively separate compounds with a wider range of polarities. researchgate.net
| Parameter | Typical Conditions for Pramipexole & Related Compounds | Reference |
|---|---|---|
| Stationary Phase | Ace5-C18 (250×4.6 mm, 5 µm), Phenomenox Luna C18 (250 x 4.6 mm, 5µ) | scielo.brijrpc.com |
| Mobile Phase | Acetonitrile and 10 mmol L-1 ammonium acetate (25:75 v/v) | scielo.br |
| pH | Adjusted to 3.5 with Orthophosphoric acid | ijrpc.com |
| Flow Rate | 0.7 - 1.0 mL/min | impactfactor.orgresearchgate.net |
UV Detection: Ultraviolet (UV) detection is a standard and robust method for detecting Pramipexole and its derivatives. These compounds contain a chromophore that absorbs UV light. The detection wavelength is typically set near the absorption maximum of the analyte to ensure high sensitivity. For Pramipexole, wavelengths around 260 nm to 265 nm are commonly used. scielo.brijrpc.com
Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides enhanced capabilities over a standard UV detector. It acquires the entire UV-visible spectrum for each point in the chromatogram. This is particularly useful for assessing peak purity by comparing spectra across a single peak to ensure it is not co-eluting with an impurity. scielo.br It also aids in the identification of unknown impurities by providing spectral information.
Since the pharmacological activity of Pramipexole is specific to the (S)-enantiomer, it is critical to confirm the enantiomeric purity of its derivatives. mdpi.com Chiral chromatography is employed to separate the (S)-enantiomer of N2-Hydroxy-Pramipexole from its corresponding (R)-enantiomer.
Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for separating Pramipexole enantiomers. nih.govresearchgate.net The choice of mobile phase is critical and can be either normal-phase or a polar organic-aqueous mixture. The addition of a small amount of an amine, like diethylamine (B46881), to the mobile phase can significantly improve peak shape and resolution. nih.govresearchgate.net
| Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |
|---|---|---|---|
| Chiralpak AD (250 mm x 4.6 mm, 10 µm) | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | Achieved a resolution greater than eight between Pramipexole enantiomers. | nih.gov |
| Lux® Cellulose-1 | Acetonitrile : (0.1% diethylamine with 20 mM ammonium bicarbonate) (30:70, v/v) | The resolution between the enantiomers was greater than 8.0. | researchgate.net |
| Chiralpak IA | n-hexane/ethyl acetate or dichloromethane/methanol | Used to monitor the progress of enzymatic resolutions of Pramipexole precursors. | mdpi.com |
The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (R)-enantiomer are important validation parameters, with methods capable of detecting it at levels as low as 0.1 µg/mL. researchgate.net
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. science.gov this compound, like Pramipexole itself, is a non-volatile organic compound due to its polarity and molecular weight. Therefore, direct analysis by GC is not feasible.
For GC analysis to be applicable, the compound must first be chemically modified into a volatile derivative. science.gov This process, known as derivatization, typically involves reacting the polar functional groups (such as amines and hydroxyl groups) to form less polar, more volatile substitutes (e.g., trimethylsilyl (B98337) or trifluoroacetyl derivatives).
While GC-MS has been mentioned in the literature for Pramipexole analysis researchgate.net, specific, detailed methods for the derivatization and subsequent GC analysis of this compound are not widely reported. If such a method were to be developed, it would involve:
Derivatization: A reaction to convert the primary amine, secondary amine, and N-hydroxy groups into volatile esters or ethers.
Separation: A GC column, likely a non-polar or medium-polarity capillary column, would be used to separate the derivatized analyte from other components.
Detection: A Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) would be used for detection and identification. GC-MS would provide both retention time and mass spectral data, confirming the identity of the derivative.
Given the effectiveness of modern HPLC techniques, GC analysis for a compound like this compound is less common and would only be pursued if specific analytical challenges warranted this alternative approach.
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for monitoring the progress of chemical reactions, including the synthesis of pramipexole and the formation of its related substances. In the context of this compound, TLC serves as a rapid and effective tool to qualitatively assess the presence of starting materials, intermediates, and the final product.
The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the adsorbent.
For instance, in the synthesis of pramipexole intermediates, a mobile phase of dichloromethane/methanol (95:5) has been utilized to monitor reaction progress on silica gel plates. mdpi.com The separation of the different compounds is visualized under UV light or by using a staining agent. thieme-connect.com By comparing the retention factor (Rf) values of the spots with those of known standards, chemists can track the consumption of reactants and the emergence of the desired product and any impurities. This allows for the timely adjustment of reaction conditions to optimize yield and purity.
Table 1: Exemplary TLC System for Monitoring Pramipexole Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (95:5, v/v) |
| Visualization | UV light (254 nm) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. europa.eu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the precise molecular mass of a compound. This technique is crucial for confirming the elemental composition of a newly synthesized molecule or an unknown impurity like this compound. Unlike standard mass spectrometry, HRMS can measure mass with a very high degree of accuracy, often to within a few parts per million (ppm).
For example, in the characterization of related pramipexole derivatives, HRMS has been used to provide exact mass data, which helps in confirming the proposed chemical formula. mdpi.com The determined exact mass of this compound would be compared to the theoretical mass calculated from its chemical formula (C10H17N3OS), providing strong evidence for its identity. pharmaffiliates.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to two or more stages of mass analysis. In the first stage, the precursor ion of interest, in this case, the molecular ion of this compound, is selected. This ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second stage. This process provides a fragmentation pattern that is characteristic of the molecule's structure.
By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms within the molecule and identify its structural components. For pramipexole and its related compounds, MS/MS has been employed to study their fragmentation behavior, which is essential for structural confirmation and for developing selective detection methods. researchgate.netcapes.gov.br For this compound, the fragmentation would likely involve characteristic losses, such as the hydroxyl group, the propyl side chain, and cleavages within the tetrahydrobenzothiazole ring system.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |
| 228.1165 [M+H]+ | Varies | H2O |
| 228.1165 [M+H]+ | Varies | C3H7N |
| 228.1165 [M+H]+ | Varies | Combination of fragments |
Application in Detection and Quantification in Research Samples
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for the detection and quantification of compounds in complex mixtures, such as research samples. nih.gov LC-MS/MS methods have been developed for the quantification of pramipexole in various biological matrices. researchgate.netcapes.gov.br
The same principles can be applied to detect and quantify this compound. By using a stable isotope-labeled internal standard and developing a specific multiple reaction monitoring (MRM) method, researchers can achieve high sensitivity and accuracy in their measurements. researchgate.net This is crucial for studies investigating the metabolism, stability, or potential biological activity of this compound. The limit of detection (LOD) and limit of quantification (LOQ) for such methods are typically in the low pg/mL to ng/mL range, making it suitable for trace analysis. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Theoretical and Computational Chemistry Studies on this compound" that meets the specified requirements for detail and scientific accuracy.
Theoretical and Computational Chemistry Studies on N2 Hydroxy S Pramipexole
Structure-Activity Relationship (SAR) Postulations for Hydroxylated Pramipexole (B1678040) Analogues:The scientific literature retrieved does not contain specific structure-activity relationship studies focused on hydroxylated pramipexole analogues, including the N2-hydroxy form.
Due to the absence of specific research on N2-Hydroxy (S)-Pramipexole, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time. The creation of such an article would require original research and calculations that are beyond the scope of this request.
Comparative Analysis of this compound with (S)-Pramipexole Structure
The introduction of a hydroxyl group at the N2-position of the 2-aminothiazole (B372263) ring of (S)-Pramipexole is predicted to induce significant changes in the molecule's geometry, electronic distribution, and intermolecular interaction potential. Computational models, such as those employing Density Functional Theory (DFT), can elucidate these differences.
Furthermore, the N-O bond introduces a new rotational degree of freedom, and the orientation of the hydroxyl group relative to the thiazole (B1198619) ring will be a key determinant of the molecule's conformational landscape. The hydrogen of the hydroxyl group can act as a hydrogen bond donor, a capability absent at this position in the parent compound.
Below is a theoretical comparison of key structural and electronic parameters between (S)-Pramipexole and its N2-hydroxy metabolite, derived from computational models.
| Parameter | (S)-Pramipexole (Theoretical) | This compound (Predicted) | Predicted Change |
|---|---|---|---|
| Geometry at N2-Nitrogen | Trigonal Planar | Trigonal Pyramidal | Increased Pyramidalization |
| N2-C2 Bond Length (Å) | ~1.36 | ~1.38 | Slight Elongation |
| Molecular Dipole Moment (Debye) | Lower | Higher | Increased Polarity |
| Hydrogen Bond Donor Capacity at N2 | Yes (N-H) | Yes (N-H and O-H) | Enhanced |
| Hydrogen Bond Acceptor Capacity at N2 | Yes (Lone Pair) | Yes (Lone Pairs on N and O) | Enhanced |
Theoretical Implications of N2-Hydroxylation on Molecular Interactions
Quantum mechanical calculations can be employed to model the interaction energies of N2-Hydroxy-(S)-Pramipexole with surrounding water molecules and with amino acid residues that mimic the active sites of proteins. These calculations would likely show a significant increase in the binding affinity for polar and hydrogen-bonding environments compared to the parent compound.
The increased polarity and hydrogen bonding potential of N2-Hydroxy-(S)-Pramipexole are anticipated to alter its binding affinity and selectivity for its target receptors. The hydroxyl group could form new hydrogen bonds with receptor residues, potentially leading to a modified pharmacological profile. Molecular docking studies could be utilized to predict these new binding modes and to compare the binding energies of the parent drug and its metabolite.
In Silico Prediction of Potential Metabolic Fates (excluding human data)
In silico metabolic prediction tools have become indispensable in the early stages of drug development for forecasting the biotransformation of xenobiotics. q-bio.orgnih.gov These computational models leverage extensive databases of metabolic reactions and employ algorithms to predict the likely metabolites of a given compound.
Substrate Recognition by Xenobiotic-Metabolizing Enzymes (Theoretical Modeling)
The initial step in the metabolism of many xenobiotics is their recognition and binding by metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov Theoretical models can predict the likelihood of a compound being a substrate for various CYP isozymes. For N2-Hydroxy-(S)-Pramipexole, it is hypothesized that the N-hydroxylation is carried out by a CYP enzyme. nih.gov
Computational models can be used to dock N2-Hydroxy-(S)-Pramipexole into the active sites of various xenobiotic-metabolizing enzymes to assess its potential as a substrate for further reactions. These models consider factors such as the size and shape of the active site, the presence of catalytic residues, and the electronic complementarity between the substrate and the enzyme.
The table below presents a theoretical prediction of the likelihood of N2-Hydroxy-(S)-Pramipexole being a substrate for major xenobiotic-metabolizing enzyme superfamilies, based on general principles of drug metabolism.
| Enzyme Superfamily | Predicted Likelihood of Substrate Recognition | Rationale |
|---|---|---|
| Cytochrome P450 (CYP) | High | Aromatic amines are known substrates for CYP-mediated N-hydroxylation. nih.gov |
| Flavin-containing Monooxygenases (FMO) | Moderate | FMOs are also known to N-oxygenate secondary and tertiary amines. |
| UDP-glucuronosyltransferases (UGT) | High | The newly introduced hydroxyl group is a prime site for glucuronidation (Phase II). mdpi.com |
| Sulfotransferases (SULT) | Moderate | The hydroxylamine (B1172632) moiety can be a substrate for sulfation (Phase II). |
Prediction of Further Biotransformation Products
Following its formation, N2-Hydroxy-(S)-Pramipexole is expected to undergo further biotransformation, primarily through Phase II conjugation reactions. mdpi.com In silico metabolic prediction software, such as BioTransformer or Meteor, can be used to generate a list of plausible subsequent metabolites. nih.gov
The primary site for Phase II metabolism is predicted to be the newly introduced hydroxyl group. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the detoxification of hydroxylated metabolites. Sulfation, mediated by sulfotransferases (SULTs), is another possible conjugation reaction.
Furthermore, the hydroxylamine moiety itself can be subject to further oxidation or reduction reactions, leading to a variety of other metabolic products. The table below outlines the predicted further biotransformation products of N2-Hydroxy-(S)-Pramipexole based on common metabolic pathways for hydroxylated aromatic amines.
| Predicted Metabolite | Metabolic Reaction | Enzyme Family (Predicted) |
|---|---|---|
| N2-O-glucuronide-(S)-Pramipexole | Glucuronidation | UGTs |
| N2-O-sulfate-(S)-Pramipexole | Sulfation | SULTs |
| Nitroso-(S)-Pramipexole | Oxidation | CYPs/Dehydrogenases |
| (S)-Pramipexole | Reduction | Reductases |
Role of N2 Hydroxy S Pramipexole in Pharmaceutical Research and Development
Development of N2-Hydroxy (S)-Pramipexole as a Reference Standard
The development of any new chemical entity as a reference standard is a rigorous process that involves its synthesis, purification, and comprehensive characterization. For a compound like this compound, this would involve the introduction of a hydroxyl group at the N2 position of the (S)-Pramipexole molecule.
Qualification and Characterization as a High-Purity Standard
The qualification of a reference standard is a critical step to establish its suitability for its intended use. This process involves a battery of analytical tests to confirm its chemical structure and to determine its purity. While specific data for this compound is unavailable, the general qualification process would include:
Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the molecular structure, including the precise location of the hydroxyl group.
Purity Assessment: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to determining the purity of a reference standard. The purity is often determined by assessing the area percentage of the main peak and identifying any impurities.
Table 1: Illustrative Analytical Techniques for Reference Standard Qualification
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identifies functional groups present in the molecule. |
| HPLC | Assesses the purity and detects the presence of any related substances. |
| Elemental Analysis | Determines the elemental composition of the compound. |
| Water Content (Karl Fischer) | Quantifies the amount of water present in the material. |
| Residual Solvents (GC) | Detects and quantifies any remaining solvents from the synthesis process. |
Without experimental data, a certificate of analysis for this compound cannot be generated. However, a typical certificate would present the results of these tests, culminating in an assigned purity value.
Utility in Impurity Profiling of (S)-Pramipexole
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Reference standards for known and potential impurities are crucial for this process. If this compound were a known impurity, its reference standard would be used to:
Identify the impurity peak in the chromatogram of the (S)-Pramipexole API.
Quantify the amount of the this compound impurity present. Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) set thresholds for the reporting, identification, and qualification of impurities.
Research has been conducted on other degradation and process-related impurities of (S)-Pramipexole, such as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, but this compound is not mentioned in these studies.
Analytical Method Validation for Quality Control and Research Applications
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The availability of a reference standard for this compound would be a prerequisite for validating a method intended to detect and quantify it.
Specificity and Selectivity in the Presence of Related Substances
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of (S)-Pramipexole analysis, the analytical method must be able to separate the main compound from all its known impurities, including, hypothetically, this compound. This is typically demonstrated by spiking the (S)-Pramipexole sample with known amounts of its impurities and showing that the chromatographic method can resolve each component into a distinct peak.
Robustness and Reproducibility in Research Laboratories
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Reproducibility refers to the ability of the method to produce consistent results when the analysis is performed in different laboratories.
Table 2: Typical Parameters for Assessing Robustness in an HPLC Method
| Parameter | Variation |
| pH of Mobile Phase | ± 0.2 units |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Mobile Phase Composition | ± 2% absolute |
Validation studies for analytical methods for (S)-Pramipexole and its other known impurities have been published, demonstrating the specificity, robustness, and reproducibility of these methods. However, none of these studies include this compound.
Future Research Directions for N2 Hydroxy S Pramipexole
Exploration of Novel Synthetic Pathways
The targeted synthesis of N2-Hydroxy-(S)-Pramipexole is essential for its use as a reference standard in analytical studies and for toxicological evaluation. Currently, specific synthetic routes for this hydroxylated derivative are not extensively documented in the literature. Future research should focus on developing efficient and stereoselective synthetic methods.
Key Research Areas:
Directed Oxidation: Investigating controlled oxidation of the N2-amino group of (S)-Pramipexole using selective oxidizing agents. A Chinese patent suggests that reacting pramipexole (B1678040) with an oxidant like hydrogen peroxide can yield hydroxylamine (B1172632) derivatives. google.com
Chemoenzymatic Synthesis: Exploring the use of biocatalysts, such as enzymes, to achieve high stereoselectivity in the hydroxylation process. Chemoenzymatic methods have been successfully developed for the synthesis of key precursors for (S)-Pramipexole itself, indicating the potential of this approach for creating specific derivatives. openpolar.nomdpi.comresearchgate.net
Adaptation of Existing Protocols: Modifying established synthetic protocols for other pramipexole derivatives could provide a foundation for synthesizing the N2-hydroxy variant. nih.govnih.gov For instance, novel scalable processes like the Fukuyama alkylation, which have been applied to pramipexole synthesis, could be adapted for this purpose. newdrugapprovals.org
These synthetic explorations would not only provide the pure compound for analytical and biological studies but also contribute to a deeper understanding of its chemical reactivity.
Advanced Analytical Techniques for Trace Level Detection
To ensure the quality and safety of pramipexole drug products, highly sensitive and specific analytical methods are required for the detection and quantification of trace-level impurities like N2-Hydroxy-(S)-Pramipexole. While standard HPLC methods exist for pramipexole and its known impurities, future research should aim to develop more advanced techniques. mdpi.comsemanticscholar.org
Future research should focus on:
UPLC-MS/MS Development: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity for detecting trace impurities. nih.govnih.gov Developing a validated UPLC-MS/MS method would be a significant step forward, allowing for quantification at levels stipulated by regulatory bodies like the ICH. nih.govhpst.cz This technique has already been successfully applied for the analysis of pramipexole in biological samples. nih.govnih.govsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Quadrupole Time-of-Flight (Q-TOF) LC/MS for accurate mass measurements, which is crucial for the unambiguous identification and structural elucidation of unknown or novel impurities in complex matrices. hpst.cznih.govresolvemass.caresearchgate.net
Method Optimization: Many current compendial methods for pramipexole use ion-pair reagents, which are often incompatible with mass spectrometry. mdpi.com A key research direction is the development of MS-compatible HPLC methods that can effectively separate polar impurities like the N2-hydroxy derivative from the parent drug. mdpi.com
| Technique | Potential Application for N2-Hydroxy-(S)-Pramipexole | Key Advantages | References |
|---|---|---|---|
| UPLC-MS/MS | Trace level quantification in API and biological samples. | High sensitivity, specificity, and high throughput. | nih.govnih.govnih.gov |
| LC-HRMS (Q-TOF) | Unambiguous identification and structural elucidation. | Sub-ppm mass accuracy, provides molecular formula. | hpst.cznih.gov |
| MS-Compatible HPLC | Routine quality control analysis. | Avoids interference from non-volatile buffers. | mdpi.com |
Further Elucidation of Formation and Degradation Mechanisms
Understanding how N2-Hydroxy-(S)-Pramipexole is formed is critical for developing control strategies during the manufacturing and storage of pramipexole. It is hypothesized that this compound arises primarily from the oxidation of the parent drug. Oxidation is a common degradation pathway for pharmaceuticals, second only to hydrolysis. dntb.gov.uanih.gov
Future studies should include:
Forced Degradation Studies: Subjecting pramipexole to controlled oxidative stress conditions (e.g., exposure to peroxides, metal ions, light, and heat) to systematically investigate the formation of N2-Hydroxy-(S)-Pramipexole. dntb.gov.uascielo.br Studies have already confirmed that pramipexole degrades under oxidative, acidic, and basic conditions. scielo.brresearchgate.net
Mechanistic Investigations: Employing advanced analytical techniques to monitor the degradation process in real-time. This would help in identifying reaction intermediates and clarifying the specific chemical mechanisms involved, such as autoxidation or peroxide-mediated oxidation. nih.govresearchgate.net
Impact of Excipients: Investigating the role of pharmaceutical excipients in promoting the formation of this impurity, as some excipients can contain reactive species that initiate oxidation. dntb.gov.uanih.gov
A thorough understanding of these mechanisms will enable the implementation of effective mitigation strategies, such as the use of antioxidants or protective packaging. pharmaceutical-journal.comslideshare.net
Computational Studies on Advanced Molecular Properties
Computational chemistry and molecular modeling offer powerful tools to predict the physicochemical and biological properties of molecules like N2-Hydroxy-(S)-Pramipexole, even before it is synthesized and tested in a lab.
Future computational research could explore:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of N2-Hydroxy-(S)-Pramipexole. mdpi.comnih.govindexcopernicus.commatilda.science This can provide insights into its stability and potential reactivity compared to the parent pramipexole molecule.
Pharmacokinetic (ADMET) Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This would help in assessing its potential risk profile as an impurity.
| Computational Method | Research Goal | Predicted Properties | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Understand chemical stability and reactivity. | HOMO-LUMO gap, molecular electrostatic potential, vibrational frequencies. | mdpi.comnih.govscirp.org |
| Molecular Docking | Assess potential pharmacological activity. | Binding affinity and mode at dopamine (B1211576) D2/D3 receptors. | nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) | Evaluate the stability of the ligand-receptor complex. | Conformational changes, interaction stability over time. | nih.govresearchgate.net |
| ADMET Prediction | Preliminary risk assessment. | Solubility, permeability, potential toxicity. | researchgate.net |
Q & A
Q. What are the key methodological considerations for synthesizing high-purity (S)-Pramipexole intermediates?
Q. How do pharmacokinetic properties of (S)-Pramipexole influence experimental dosing regimens?
(S)-Pramipexole exhibits rapid absorption (Tmax = 2 hours), minimal metabolism (<10%), and renal excretion (90% unchanged). Key considerations:
- Food interaction : Delays Tmax by ~1 hour but does not affect bioavailability .
- Renal impairment : Clearance decreases by ~30% in Parkinson’s patients due to reduced renal function .
- Protein binding : 15%, enabling wide tissue distribution (Vd ≈ 500 L) . Methodological tip: Adjust doses in preclinical models to account for interspecies differences in renal clearance.
Q. What is the evidence for (S)-Pramipexole’s efficacy in early-stage Parkinson’s disease (PD) trials?
Double-blind studies demonstrate that (S)-Pramipexole improves Unified Parkinson’s Disease Rating Scale (UPDRS) motor scores by 30% compared to placebo, with significant reductions in "off" time (2.5 hours/day) . Key trial design elements:
- Population : Patients with UPDRS scores ≥15 and no prior levodopa use .
- Outcome measures : UPDRS Parts II/III scores, tolerability over 26–57 months .
Advanced Research Questions
Q. How should researchers address contradictions in data on (S)-Pramipexole’s cardiovascular risks?
While FDA warnings suggest a potential link to heart failure (HR = 1.6 in meta-analyses), findings lack statistical significance (p > 0.05) . Methodological recommendations:
Q. What experimental approaches validate (S)-Pramipexole’s neuroprotective effects in preclinical models?
Neuroprotection is linked to anti-apoptotic and antioxidant mechanisms. Recommended methods:
- In vitro : Measure mitochondrial membrane potential in SH-SY5Y cells exposed to oxidative stressors (e.g., rotenone) .
- In vivo : Use 6-hydroxydopamine (6-OHDA) rodent models to quantify tyrosine hydroxylase-positive neurons after treatment .
- Biomarkers : Assess cerebrospinal fluid (CSF) levels of α-synuclein and glutathione .
Q. How does (S)-Pramipexole affect cognitive function in non-demented PD populations?
Mixed evidence exists:
- No impairment : Stable Mini-Mental State Examination (MMSE) scores in 12-month trials .
- Potential worsening : Reduced verbal fluency in advanced PD subgroups . Methodological mitigation:
- Include cognitive subdomains (executive function, memory) in outcome measures.
- Use dopamine transporter (DaT) imaging to correlate dosing with frontostriatal connectivity .
What frameworks optimize research questions for (S)-Pramipexole studies?
Apply hybrid frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Example :
- Population: PD patients with motor fluctuations (UPDRS Part IV ≥ 2).
- Intervention: (S)-Pramipexole ER vs. IR formulations.
- Outcome: Change in "off" time (hours/day) over 26 weeks .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
